Ethyl (R)-3-hydroxybutyrate
Overview
Description
Ethyl ®-3-hydroxybutyrate is a chemical compound that belongs to the class of organic compounds known as beta hydroxy acids and derivatives . These are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom .
Synthesis Analysis
The synthesis of Ethyl ®-3-hydroxybutyrate can be achieved through various methods. One such method involves the modification of key enzymes like 4-HIL dehydrogenase (HILDH) for commercial-scale production . This results in an effective one-step carbonyl reduction to produce (2S,3R,4S)-4-HIL with strict stereoselectivity .Molecular Structure Analysis
The molecular structure of Ethyl ®-3-hydroxybutyrate can be analyzed using various techniques such as density functional theory (DFT) calculations . These techniques provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the compound .Chemical Reactions Analysis
Ethyl ®-3-hydroxybutyrate, like other esters, can undergo a variety of chemical reactions. For instance, esters can be made from carboxylic acids and alcohols, losing a molecule of water in the process .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl ®-3-hydroxybutyrate can be inferred from the properties of similar esters. For instance, esters are known for their diverse applications, including flavor and fragrance investigations, environmental studies, and diverse bioanalytical applications .Scientific Research Applications
Stereoselective Synthesis in Microfluidic Chip Reactor
Ethyl (R)-3-hydroxybutyrate and its derivatives, like Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), are vital intermediates in fine chemistry, particularly in the synthesis of pharmacologically valuable products such as L-carnitine. The stereoselective synthesis of these compounds has been optimized in microfluidic chip reactors, showing high enantioselectivity and efficiency. Notably, the enantioselectivity of these synthesis processes is remarkable, reaching up to 99.4% for certain systems, demonstrating the precision of these methods in producing optically pure compounds (Kluson et al., 2019).
Biocatalytic Generation of Optically Pure Isomers
Enantiomers of Ethyl (R)-3-hydroxybutyrate are crucial for creating a wide range of chiral drugs. The use of microbial esterase, such as WDEst17, in kinetic resolution reactions has proven to be an effective and environmentally friendly approach to produce these enantiomers with high purity. Specifically, esterase WDEst17 has been used to generate (R)-3-hydroxybutyrate with an enantiomeric excess of 99% and a conversion rate of 65.05%, demonstrating its effectiveness and potential in pharmaceutical applications (Wang et al., 2018).
Large-Scale Stereoinversion for Pure Isomers
The large-scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate from (R)-ethyl 3-hydroxybutyrate showcases the ability to invert stereochemistry efficiently. This process, vital for producing specific pharmaceutical intermediates, indicates the scalability and practicality of synthesizing optically pure isomers in significant quantities (Carnell et al., 2004).
Salt-Tolerant Microbial Esterase for Drug Synthesis
Salt-tolerant microbial esterases, like WDEst17, are not only efficient biocatalysts for generating (R)-3-hydroxybutyrate but also exhibit unique enantio-selectivity, providing valuable tools for preparing chiral drug intermediates. The precision and adaptability of these enzymes under various conditions highlight their importance in the pharmaceutical manufacturing sector (Wang et al., 2018).
Ionic Liquid Containing Systems for Bioreduction
The use of hydrophilic ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), in the asymmetric bioreduction of ethyl acetoacetate to Ethyl (R)-3-hydroxybutyrate catalyzed by Pichia membranaefaciens cells, demonstrates the enhancement of enantioselectivity and reduction of substrate inhibition. This approach underscores the potential of ionic liquids in improving biocatalytic processes for pharmaceutical applications (He et al., 2009).
Safety And Hazards
Future Directions
The future directions in the field of Ethyl ®-3-hydroxybutyrate could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .
Relevant Papers Several papers have been published on the synthesis and application of Ethyl ®-3-hydroxybutyrate and similar compounds . These papers provide valuable insights into the potential applications and future directions of this compound.
properties
IUPAC Name |
ethyl (3R)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331464 | |
Record name | Ethyl (R)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-3-hydroxybutyrate | |
CAS RN |
24915-95-5 | |
Record name | Ethyl (R)-3-hydroxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (3R)-3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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